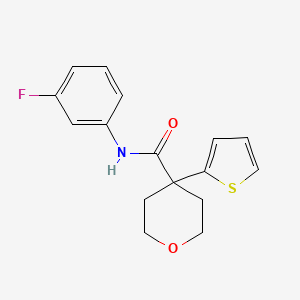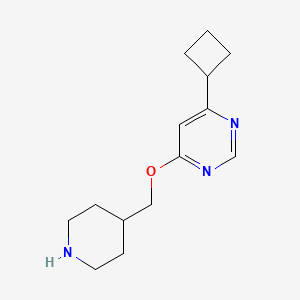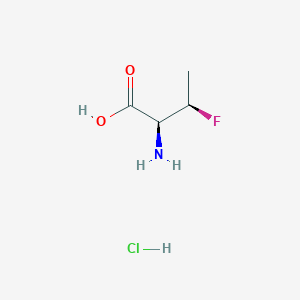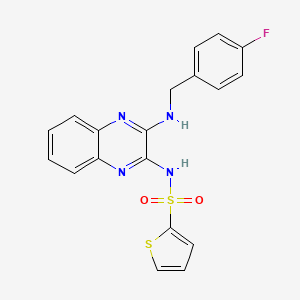![molecular formula C14H10N2O4 B2538228 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953735-59-6](/img/structure/B2538228.png)
6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features several interesting structural motifs, including a cyclopropane ring, a furan moiety, and an oxazolopyridine framework. The presence of these functional groups suggests that the compound could exhibit a range of chemical properties and reactivity, making it a potential candidate for various applications in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be achieved through various methods, including asymmetric cyclopropanation reactions. The first paper discusses a chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalyst that exhibits efficient activity for the asymmetric cyclopropanation of styrene and several diazoacetates. Although the paper does not directly mention the synthesis of the compound , the methodology described could potentially be applied to the synthesis of the cyclopropane ring present in 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of the compound includes a cyclopropane ring, which is known for its strained geometry and unique bonding characteristics. The furan ring contributes to the electron-rich nature of the compound, which could affect its reactivity with electrophilic species. The oxazolopyridine core is a rigid structure that could influence the overall conformation and stereochemistry of the molecule.
Chemical Reactions Analysis
Cyclopropane rings are highly reactive due to their ring strain and can participate in various chemical reactions. The second paper describes a diastereospecific intramolecular cyclopropanation reaction to generate enantiopure cyclopropane derivatives. This reaction showcases the potential for cyclopropane rings to undergo transformations that are highly stereospecific and chemoselective. The presence of the furan and oxazolopyridine moieties in the compound could also offer additional sites for chemical transformations, such as nucleophilic attacks on the furan ring or electrophilic substitutions on the oxazolopyridine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid would be influenced by its molecular structure. The cyclopropane ring would contribute to the compound's reactivity, while the furan ring could affect its polarity and solubility. The oxazolopyridine core may impact the compound's stability and ability to form hydrogen bonds. The overall properties of the compound would need to be studied in detail to fully understand its behavior in different chemical environments.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Transformations
The compound 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is likely involved in research focusing on the synthesis and chemical transformations of complex organic molecules. While the specific compound is not directly mentioned in the literature, research on related furan and pyridine derivatives provides insight into potential applications. Studies have demonstrated innovative synthetic pathways involving furan derivatives for constructing diverse heterocyclic compounds, such as oxazines and benzazepines, through retro-Diels−Alder reactions and intramolecular cycloadditions (Stájer et al., 2004; Zubkov et al., 2004). These methods illustrate the utility of furan and pyridine scaffolds in accessing novel heterocyclic architectures, suggesting that 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could serve as a precursor or intermediate in synthesizing bioactive molecules or materials with unique properties.
Antimicrobial and Antibacterial Research
Research on similar heterocyclic compounds has also shown promising antimicrobial and antibacterial activities. Compounds derived from furan and pyridine cores have been explored for their potential in addressing various bacterial infections. For instance, studies on thiazolidinones and azuleno[1,2-b]pyrrole derivatives reveal significant antibacterial effects, highlighting the potential of furan-based compounds in developing new antimicrobial agents (Sodha et al., 2003; Fujimori et al., 1986). These findings suggest that 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be investigated for its antimicrobial properties, potentially leading to the development of novel treatments for bacterial diseases.
Advanced Material Development
The structural complexity and unique chemical properties of 6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid make it a candidate for the development of advanced materials. Research in related areas has explored the use of heterocyclic compounds in creating new materials with desirable properties such as conductivity, photoreactivity, and thermal stability. Although specific studies on this compound's applications in material science are not available, the ongoing research in related chemical spaces underscores the potential for innovative applications in designing new materials (Volochnyuk et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)8-6-9(7-3-4-7)15-13-11(8)12(16-20-13)10-2-1-5-19-10/h1-2,5-7H,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKSHVORUCXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)
![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)




![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)



![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)
![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)